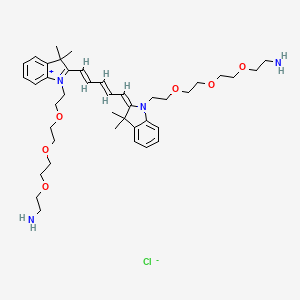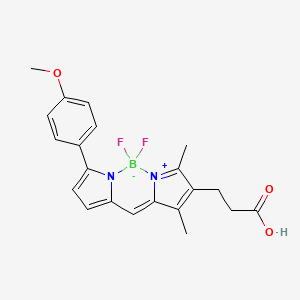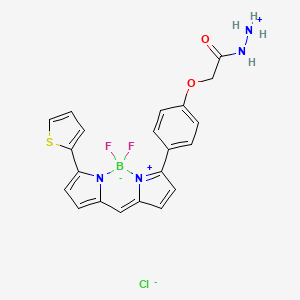
Bis-(N,N'-amine-PEG3)-Cy5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-(N,N'-amine-PEG3)-Cy5 is a PEG derivative containing a cyanine dye with excitation/emission maximum 649/667 nm and a free amine group, which will be reactive with cabroxylic acid, activated NHS ester, carbonyl (ketone, aldehyde) etc. The hydophilic PEG spacer increases solubility in aqueous media.
Applications De Recherche Scientifique
Synthesis and Functionalization of Molecules:
- Bis-(N,N'-amine-PEG3)-Cy5 derivatives are used in the synthesis and functionalization of molecules. For example, bis(acylamides) have been utilized for trifluoroacetylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions, yielding neutral trifluoroacetamides. These compounds, due to their volatility, are especially useful in trace analysis, protecting sensitive functions from hydrolysis and allowing selective acylation of amine functions in the presence of hydroxyl or carboxyl groups if these groups are protected by trimethylsilylation (Donike, 1973).
Influence of Chemical Structure on Biological Activity:
- The biological activity of certain complexes is greatly influenced by the chemical structure of the compound and the solvent used. For instance, cycloaliphatic amine ring size significantly impacts the biological activity of trans-[Pt(amine)2(Z-amidine)2]2+[Cl-]2 complexes, influencing their ability to induce cancer cell death through p53-mediated apoptosis and DNA damage (Marzano et al., 2010).
Fluorescent Probing and Imaging:
- Certain derivatives of Bis-(N,N'-amine-PEG3)-Cy5 can act as fluorescent probes due to their strong emission bands. For instance, compound 5, derived from the cyanation of bis(4,5-dicyano-1-methyl-2-imidazoly)amine, shows strong emission bands and can be used as a fluorescent probe, which is valuable in various imaging and diagnostic applications (Subrayan & Rasmussen, 1999).
Pharmaceutical and Medical Research:
- Bis-(N,N'-amine-PEG3)-Cy5 derivatives are being researched for their potential in pharmaceutical applications. For instance, bifunctional derivatives of bis(phosphinate)-bearing cyclam (BPC) chelators show promise in theranostic applications due to their improved conjugation, radiolabeling, in vivo stability, and imaging capabilities. These chelators are especially relevant for applications involving the Cu-64/Cu-67 matched pair (David et al., 2018).
Materials Science and Polymer Chemistry:
- In materials science, the compound finds use in the synthesis of functionalized pyrrole and indole derivatives through carbometallation of lithiated double bonds. These reactions lead to the formation of new fused and nonfused five-membered functionalized heterocycles, which are useful in the development of various materials and chemicals (Fañanás et al., 2001).
Bone Targeting and Imaging:
- In a study focused on bone targeting and imaging, unique biodegradable bisphosphonate nanoparticles (NPs) were engineered by dispersion co-polymerization. These NPs are functionalized with a dye (e.g., near IR dye) or a drug through the primary amine groups on the surface, and chelate to bone mineral hydroxyapatite through the BP on the surface. This dual functionality makes them highly valuable in the diagnosis and drug delivery systems targeting bone disorders (Rudnick-Glick et al., 2015).
Propriétés
Formule moléculaire |
C41H61ClN4O6 |
|---|---|
Poids moléculaire |
741.41 |
Nom IUPAC |
2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride |
InChI |
InChI=1S/C41H61N4O6.ClH/c1-40(2)34-12-8-10-14-36(34)44(20-24-48-28-32-50-30-26-46-22-18-42)38(40)16-6-5-7-17-39-41(3,4)35-13-9-11-15-37(35)45(39)21-25-49-29-33-51-31-27-47-23-19-43;/h5-17H,18-33,42-43H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
FPFHERRFUCUQLP-UHFFFAOYSA-M |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN)(C)C)CCOCCOCCOCCN)C.[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO, DMF, DCM, Water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Bis-(N,N'-amine-PEG3)-Cy5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





